molecular formula C28H25FN2O5 B2635859 N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895652-53-6

N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2635859
CAS No.: 895652-53-6
M. Wt: 488.515
InChI Key: AWAQOBIBNJWYFB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a fluorobenzoyl group, and a dimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the quinoline core using 4-fluorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyphenyl Moiety: This can be done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)acetamide
  • 6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinoline

Uniqueness

N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-4-17-5-10-25-23(11-17)28(34)24(27(33)18-6-8-19(29)9-7-18)15-31(25)16-26(32)30-20-12-21(35-2)14-22(13-20)36-3/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAQOBIBNJWYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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